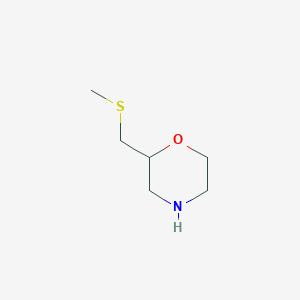

2-((Methylthio)methyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)morpholine |

InChI |

InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |

InChI Key |

PYPAWYORLRKCAH-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1CNCCO1 |

Origin of Product |

United States |

Chemical and Physical Properties of 2 Methylthio Methyl Morpholine

The specific chemical and physical properties of 2-((Methylthio)methyl)morpholine are not extensively detailed in publicly available literature. However, we can infer some characteristics based on its structural components. The presence of the morpholine (B109124) ring suggests it will have a degree of polarity and basicity due to the nitrogen and oxygen heteroatoms. chemicalbook.com The methylthio group introduces a sulfur atom, which can influence the compound's reactivity and potential for oxidation.

For a structurally related compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), some physical and chemical data are available and are presented in the table below.

| Property | Value |

| Chemical Formula | C15H21NO2S |

| Molecular Weight | 279.40 g/mol |

| Melting Point | 74-76 °C |

| Appearance | White powder |

| SMILES string | CSc1ccc(cc1)C(=O)C(C)(C)N2CCOCC2 |

| InChI Key | LWRBVKNFOYUCNP-UHFFFAOYSA-N |

Data for 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone sigmaaldrich.com

Reactivity and Reaction Mechanisms of 2 Methylthio Methyl Morpholine and Its Analogs

Chemical Transformations of the Methylthio Group

The sulfur atom in the methylthio group is the primary site of reactivity, capable of undergoing oxidation and participating in nucleophilic substitution reactions. This versatility allows it to be a key component in various synthetic strategies.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in 2-((Methylthio)methyl)morpholine and related thioethers can be selectively oxidized to form the corresponding sulfoxides or sulfones. researchgate.netmdpi.com The outcome of the oxidation is dependent on the choice of oxidant and the reaction conditions. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. mdpi.com The selective oxidation of sulfides to sulfoxides can be achieved using H₂O₂ in glacial acetic acid under mild, transition-metal-free conditions, often resulting in excellent yields. mdpi.com Further oxidation of the sulfoxide to the sulfone can be accomplished by using stronger oxidizing conditions or specific catalytic systems. researchgate.net For instance, while dialkyl sulfides can be cleanly oxidized to sulfoxides with aqueous hydrogen peroxide alone, the synthesis of sulfones often requires a catalyst system, such as sodium tungstate. researchgate.net

A variety of other reagents can also be employed for the oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org The choice of reagent allows for control over the oxidation state of the sulfur atom. organic-chemistry.org

Table 1: Common Reagents for Sulfide (B99878) Oxidation

| Product | Reagent(s) | Notes |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Acetic Acid | "Green" and highly selective method under mild conditions. mdpi.com |

| Metachloroperoxybenzoic acid (m-CPBA) | A common and effective oxidant for converting sulfides to sulfoxides. organic-chemistry.org | |

| Selectfluor | Mediates a rapid and efficient oxidation using water as the oxygen source. organic-chemistry.org | |

| Sulfone | Hydrogen Peroxide (H₂O₂) / Tungstate Catalyst | Effective for complete oxidation from sulfide to sulfone. researchgate.net |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent capable of converting sulfides to sulfones. organic-chemistry.org |

This table is generated from data found in the text.

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in thioethers is significantly more nucleophilic than the oxygen atom in ethers. libretexts.org This heightened nucleophilicity allows sulfides to react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. libretexts.org

Theoretical studies on nucleophilic substitution at a two-coordinate sulfur atom, like the one in this compound, indicate that these reactions typically proceed through an addition-elimination pathway. nih.gov This mechanism involves the formation of a trigonal bipyramidal intermediate where the incoming nucleophile and the leaving group occupy the apical positions. nih.gov This process is fundamental to the role of this compound as a methylthiolation agent, where the morpholine (B109124) moiety acts as an intramolecular leaving group following the initial activation step. researchgate.net

Role as an Anion-Shuttle-Type Methylthiolation Agent in Metal-Catalyzed C-S Bond Formation

A significant application of this compound is its use as a novel anion-shuttle-type methylthiolation agent in metal-catalyzed reactions. researchgate.net This addresses challenges associated with catalyst deactivation in the formation of carbon-sulfur bonds, particularly with less reactive substrates like chloroarenes. researchgate.net

In a palladium-catalyzed process, this compound facilitates the methylthiolation of various aryl electrophiles. researchgate.net The proposed mechanism involves the morpholine ring acting as an internal shuttle. This design overcomes common issues in C-S bond formation, leading to a more robust and widely applicable methodology. researchgate.net The reaction conditions, including the choice of ligand and base, are crucial for optimal performance. researchgate.net

Table 2: Optimization of Palladium-Catalyzed Methylthiolation Using this compound

| Aryl Halide | Ligand | Base | Yield (%) |

|---|---|---|---|

| 4-chlorotoluene | Xantphos | NaOtBu | 95 |

| 4-chlorotoluene | dppf | NaOtBu | 48 |

| 4-chlorotoluene | dcypt | NaOtBu | 81 |

| 1-bromo-4-(tert-butyl)benzene | Xantphos | NaOtBu | 99 |

This table is based on data for the methylthiolation of haloarenes using agent 1, this compound, as reported in the source material. researchgate.net

Reactivity of the Morpholine Ring System

The morpholine ring is a stable heterocyclic system, with its primary reactivity centered on the secondary amine nitrogen atom.

Reactions Involving the Nitrogen Atom (e.g., Aminocatalysis, Ligand Coordination)

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it basic and nucleophilic. This allows it to function as a ligand in coordination chemistry, binding to metal centers. rsc.orgtjnpr.org For example, amine ligands can coordinate to metal ions like mercury(II) through the nitrogen atom to form stable complexes. tjnpr.org Similarly, S,N-chelated complexes have been formed with technetium and rhenium, where a nitrogen atom is part of the coordination sphere. rsc.org The nitrogen in this compound can thus participate in forming coordination complexes, which can be a crucial step in its catalytic activity.

The secondary amine also provides the potential for use in aminocatalysis, a field where small organic molecules containing amine functionalities are used to catalyze a wide range of chemical transformations.

Reactions at the Carbon Backbone of the Morpholine Ring

The carbon-hydrogen bonds of the morpholine ring's saturated backbone are generally unreactive under standard conditions. The ring system itself is stable, and reactions typically occur at the heteroatoms. Annulation reactions, for instance, can be used to construct the morpholine ring from acyclic precursors, highlighting the stability of the final heterocyclic structure. nih.gov While reactions involving C-H activation or ring-opening are possible, they require specific catalysts or harsh conditions and are not characteristic transformations for this compound under its typical applications. The primary reactivity of the morpholine moiety in this compound remains centered on the functions of the nitrogen atom.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and its analogs is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of Free Radical Generation Mechanisms (e.g., in Photoinitiator Systems)

Certain derivatives of morpholine have been identified as effective photoinitiators, capable of generating free radicals upon exposure to light, which in turn can initiate polymerization reactions. nih.govresearchgate.net For instance, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MTMP) is a known photoinitiator. nih.gov The general mechanism for free radical generation by such photoinitiators can be categorized into two main types: unimolecular (Norrish Type I) and bimolecular (Norrish Type II) processes. researchgate.netmdpi.com

Unimolecular (Norrish Type I) Cleavage: Upon absorption of UV light, the photoinitiator molecule undergoes cleavage of a chemical bond to form two radical fragments. researchgate.netmdpi.com In the case of α-amino ketone derivatives, this often involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. mdpi.com

Bimolecular (Norrish Type II) Hydrogen Abstraction: The photoinitiator in its excited state interacts with a second molecule (a co-initiator), typically a hydrogen donor, to generate free radicals through a hydrogen abstraction process. researchgate.netmdpi.com

The generation of free radicals from organosulfur compounds can also be achieved through photochemical methods. For example, the photolysis of certain vanadium chelates with methoxy (B1213986) ligands has been shown to produce methoxy and hydroxymethyl radicals. rsc.org Another method involves the simultaneous generation of methyl radicals and guanine-derived radicals through the one-electron oxidation of dimethyl sulfoxide (DMSO) and 2'-deoxyguanosine (B1662781) by photochemically generated sulfate (B86663) radicals. nih.gov The study of these mechanisms is often complex and may require a combination of photophysical, electrochemical, and computational techniques to fully understand the intricate steps involved. thieme-connect.de

Some morpholine derivatives have also been investigated for their antioxidant properties, which are related to their ability to scavenge free radicals. nih.gov The proposed mechanism for this antioxidant activity involves the stabilization of radical species, although lipophilicity was not found to be a major determining factor for this property. nih.gov

Detailed Catalytic Reaction Mechanisms (e.g., Palladium-catalyzed processes)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govrsc.org The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination. nih.govnih.govnobelprize.orgwildlife-biodiversity.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (or triflate) to form a palladium(II) intermediate. nih.govnobelprize.org The ease of this step is influenced by the strength of the carbon-halogen bond and the nature of the ligands on the palladium catalyst. nih.gov

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex, replacing the halide. nih.govnobelprize.org This step is often facilitated by a base. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. nih.govnobelprize.org

The ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of these reactions by influencing the electronic and steric properties of the catalyst. nih.gov In the context of morpholine derivatives, palladium-catalyzed C-N cross-coupling reactions have been utilized to synthesize various biologically active compounds. nih.govresearchgate.net For example, the N-arylation of morpholine has been applied in the synthesis of potential anticancer agents and antagonists for medulloblastoma therapy. nih.govresearchgate.net

Palladium catalysis is also employed in tandem or domino reactions, where multiple transformations occur in a single pot. acs.orgmdpi.com These processes can involve a sequence of reactions such as alkylation and direct arylation to construct complex polycyclic sulfur heterocycles. acs.org The mechanism of such tandem reactions can be intricate, involving multiple catalytic cycles. mdpi.com

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a palladium(II) complex. nih.govnobelprize.org |

| Transmetalation | The organic group from the nucleophilic coupling partner is transferred to the palladium(II) complex. nih.govnobelprize.org |

| Reductive Elimination | The two organic fragments on the palladium(II) center are coupled and eliminated, forming the product and regenerating the palladium(0) catalyst. nih.govnobelprize.org |

Rearrangement Reactions Involving Sulfur-Containing Moieties

Sulfur-containing organic compounds can undergo a variety of rearrangement reactions, which are valuable for creating new carbon-carbon and carbon-heteroatom bonds.

Pummerer Rearrangement: This reaction involves the transformation of a sulfoxide into an α-acyloxythioether in the presence of an acid anhydride, such as acetic anhydride. chem-station.comwikipedia.orgorganicreactions.org The mechanism begins with the acylation of the sulfoxide, followed by an elimination to form a thionium (B1214772) ion intermediate. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile, leading to the rearranged product. wikipedia.orgnih.gov The Pummerer rearrangement can be used to generate aldehydes from sulfoxides via hydrolysis of the α-acyloxythioether. chem-station.com

Thio-Claisen Rearrangement: This is a acs.orgacs.org-sigmatropic rearrangement of allyl vinyl sulfides, which typically proceeds under milder conditions compared to its oxygen and nitrogen analogs. sethanandramjaipuriacollege.in The reaction is driven by the relative weakness of the carbon-sulfur bond. sethanandramjaipuriacollege.in It is a powerful method for the stereoselective synthesis of γ,δ-unsaturated thioamides and other sulfur-containing compounds. sethanandramjaipuriacollege.inprinceton.edunih.govnih.gov The thio-Claisen rearrangement can be catalyzed by Lewis acids and has been utilized in the asymmetric synthesis of amino acid derivatives. princeton.edunih.gov

Table 2: Comparison of Pummerer and Thio-Claisen Rearrangements

| Reaction | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Pummerer Rearrangement | Sulfoxide | Thionium ion wikipedia.org | α-Acyloxythioether chem-station.comwikipedia.org |

| Thio-Claisen Rearrangement | Allyl vinyl sulfide | Cyclic transition state wikipedia.org | γ,δ-Unsaturated thio-carbonyl compound sethanandramjaipuriacollege.in |

Strategic Utilization as a Synthon or Building Block in Complex Molecular Construction

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. nih.govlifechemicals.com This is due to its favorable physicochemical properties, including its basicity, which is weaker than that of piperidine, and its ability to improve metabolic stability and solubility. lifechemicals.comacs.orgulb.ac.be Substituted morpholines, including those with sulfur-containing side chains, are therefore valuable building blocks for the synthesis of complex and biologically active compounds. nih.gove3s-conferences.orgresearchgate.net

The conformational rigidity of certain morpholine derivatives can be advantageous in drug design, as it allows for a more defined spatial orientation of functional groups for interaction with biological targets. ulb.ac.be The synthesis of diversely substituted morpholines, including C-substituted and conformationally constrained analogs, is an active area of research. acs.orgulb.ac.benih.gov These building blocks can be incorporated into larger molecules through various synthetic strategies, including the palladium-catalyzed reactions and rearrangement reactions discussed previously. e3s-conferences.orgresearchgate.net For example, trifluoromethylated morpholines are sought-after building blocks in drug discovery. researchgate.net The morpholine scaffold has been incorporated into molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidepressant agents. lifechemicals.come3s-conferences.orgresearchgate.net

Application in Asymmetric Catalysis and Ligand Design

The inherent chirality and the presence of multiple heteroatoms in this compound make it a promising candidate for applications in asymmetric catalysis, both in transition metal-catalyzed reactions and in organocatalysis.

Chiral Morpholine Derivatives as Ligands for Transition Metal Catalysis

Chiral morpholine scaffolds are valuable structural motifs in the design of ligands for asymmetric transition-metal catalysis. The presence of a stereocenter adjacent to the ring oxygen in this compound, combined with the nitrogen and sulfur atoms, allows it to act as a potential multidentate ligand. Such ligands can coordinate with transition metals like rhodium, palladium, or iridium to form stable chiral complexes. chemspider.com These complexes are central to enantioselective transformations, where the ligand's chiral environment dictates the stereochemical outcome of the reaction. chemspider.comnih.gov

The development of ligands that can precisely control the selectivity and activity of a metal catalyst is a primary focus of modern chemical research. tcichemicals.com Chiral N-heterocycles are widely used as structural motifs in valuable drug candidates and other bioactive compounds. nih.gov Specifically, ligands incorporating both nitrogen and sulfur donor atoms (N/S ligands) have been successfully applied in the enantioselective arylation and alkynylation of C(sp³)–H bonds. chemicalbook.com The morpholine moiety in this compound can provide a rigid backbone, while the (methylthio)methyl group offers a soft sulfur donor for metal coordination, a combination that can be advantageous for fine-tuning catalyst performance.

Table 1: Representative Chiral Ligand Classes in Transition Metal Catalysis

| Ligand Class | Key Features | Examples of Catalyzed Reactions |

|---|---|---|

| Diphosphines | Possess large bite angles | Asymmetric Hydrogenation |

| Aminosulfoxides | Enantiopure N/S donors | Enantioselective C-H Functionalization |

| Chiral Oxazolines | Bidentate N,N-ligation | Asymmetric Arylation, Alkenylation |

| Chiral Phosphoric Acids (CPAs) | Act as chiral proton donors/acceptors | Desymmetrization of C-H bonds |

This table presents general classes of chiral ligands to illustrate the principles of asymmetric catalysis. Data sourced from multiple studies on ligand design. nih.govchemicalbook.com

Organocatalytic Roles of Morpholine Derivatives (e.g., in Aminocatalysis)

Beyond metal catalysis, the secondary amine within the morpholine ring allows its derivatives to function as organocatalysts. Morpholine itself can act as a nucleophile in asymmetric reactions, such as the desymmetrization of aliphatic cyclic carbonates, catalyzed by a chiral guanidinium (B1211019) salt under mild conditions. nih.gov In this type of transformation, the morpholine opens the ring to create a chiral product with high enantioselectivity. nih.gov

Furthermore, the secondary amine of morpholine derivatives can participate in aminocatalysis through the formation of nucleophilic enamines or electrophilic iminium ions. These intermediates are key to a wide range of classic organic reactions, including Michael additions, aldol (B89426) reactions, and alpha-functionalizations of carbonyl compounds. The chiral center at the C2 position of this compound could direct the stereochemical course of these reactions, making it a potential chiral amine catalyst for creating stereochemically complex molecules.

Building Blocks for Diverse Heterocyclic and Carbocyclic Systems

The structural features of this compound make it a versatile building block for the synthesis of more elaborate molecular structures, including spirocycles and fused-ring systems.

Synthesis of Spiro Compounds and Fused-Ring Systems

Spiro compounds, which contain two rings connected by a single common atom, and fused-ring systems, where rings share two adjacent atoms, are prevalent in natural products and pharmaceuticals. The synthesis of these complex architectures often relies on strategic cyclization reactions using multifunctional building blocks. The morpholine nitrogen of this compound can act as a nucleophile to attack an electrophilic center, initiating a ring-forming cascade. For example, a reaction between 2-(bis(methylthio)methylene)malononitrile and morpholine results in the formation of 2-[methylthio(morpholino)methylene]malononitrile, a compound where the morpholine ring is a key structural component.

The synthesis of novel spiro-oxindole derivatives has been achieved through multi-component reactions, demonstrating how heterocyclic building blocks can be efficiently assembled into complex spirocyclic frameworks. Similarly, the synthesis of the spiroiminal moiety of marineosins A and B highlights the intricate strategies required to construct such systems. The bifunctionality of this compound provides a handle for its incorporation into such synthetic sequences, potentially leading to novel spiro and fused heterocyclic systems.

Precursors to Structurally Complex Organic Molecules

The utility of a molecule as a precursor is determined by its ability to be elaborated into a more complex target. Morpholine derivatives have proven their value in this regard. For instance, N-TMS-morpholine was used in a cobalt-catalyzed carbonylative ring-opening reaction as a key step in the total synthesis of the marine natural product Mandelalide A. Chiral tetrahydroquinoline derivatives, which are structurally related to morpholines, have also been used as scaffolds for developing new chemotherapeutic agents.

The incorporation of the this compound unit into a larger molecule imparts specific stereochemical and conformational properties. The thioether linkage provides a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or for use in C-C bond-forming reactions. This versatility makes it a valuable precursor for creating libraries of structurally diverse compounds for biological screening or materials science applications.

Photochemistry and Polymerization Chemistry from a Mechanistic Perspective

It is important to distinguish this compound from the structurally related but more complex molecule, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, which is a widely used commercial photoinitiator. This latter compound functions by absorbing UV light and generating reactive radicals that initiate polymerization, a process crucial for UV-curable inks, coatings, and adhesives. However, the photochemical behavior and polymerization potential of the simpler this compound molecule have not been a significant focus of published research.

Mechanistic Principles of Free Radical Photoinitiation by Methylthio-Morpholine Derivatives

Photoinitiators derived from this compound are typically α-amino ketones, a class of compounds well-known for their high efficiency in initiating free radical polymerization upon exposure to UV light. The general mechanism for these photoinitiators involves a Norrish Type I cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom bearing the amino and methylthio groups.

Upon absorption of UV radiation, the photoinitiator molecule is promoted to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes α-cleavage, generating two distinct radical species: a benzoyl radical and an α-aminoalkyl radical.

A key feature of photoinitiators like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is the balanced reactivity of the two resulting radicals. This ensures a rapid and efficient initiation of the polymerization process, leading to high monomer conversion rates.

Design and Development of Photoinitiator Structures based on Reactivity Principles

The design of new and more efficient photoinitiators based on the this compound scaffold focuses on optimizing the key reactivity principles discussed above. The goal is to fine-tune the molecular structure to achieve desirable properties such as high reactivity, good solubility in various monomer systems, and low volatility.

One of the most well-known and commercially successful photoinitiators based on this structure is 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone . chemdad.comnih.govfujifilm.comtcichemicals.com Its structure is optimized for high performance in UV curing applications.

| Compound | Key Structural Features | Contribution to Photoinitiation |

| 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | α-Amino ketone, p-Methylthio substituent on the phenyl ring, Morpholine group | Efficient α-cleavage, Generation of two highly reactive radicals, Enhanced light absorption in the near-UV region, Potential for secondary radical generation from the thioether. |

The development of new photoinitiator structures often involves modifying the substituents on both the aromatic ring and the morpholine moiety. For instance, altering the alkyl groups on the α-carbon or the morpholine ring can influence the rate of α-cleavage and the stability of the resulting radicals.

Research in this area also explores the synthesis of polymeric photoinitiators. By incorporating the methylthio-morpholine photoinitiator structure into a polymer backbone, issues such as migration and odor of the photoinitiator in the cured material can be significantly reduced. This is particularly important for applications in food packaging and biomedical devices.

The following table summarizes some key properties of a representative methylthio-morpholine-based photoinitiator:

| Property | Value | Significance |

| Appearance | White to pale yellow crystalline powder | Ease of handling and incorporation into formulations. |

| Melting Point | 74-76 °C | Relevant for processing and storage conditions. |

| UV Absorption Maxima | ~230 nm and ~304 nm (in methanol) | Determines the required wavelength of UV light for efficient activation. |

| Solubility | Soluble in common organic solvents and monomers | Ensures good miscibility in photocurable formulations. |

The continuous development of photoinitiators based on the this compound framework is driven by the demand for faster curing speeds, improved performance in pigmented systems, and compliance with increasingly stringent safety and environmental regulations.

Spectroscopic and Analytical Data of 2 Methylthio Methyl Morpholine

Detailed spectroscopic data specifically for 2-((Methylthio)methyl)morpholine is not available in the provided search results. However, for the related compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), analytical methods have been established. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis in urine samples. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also standard techniques used for the structural elucidation of such organic molecules. swgdrug.org

Theoretical and Computational Studies of 2 Methylthio Methyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific data from quantum chemical calculations for 2-((Methylthio)methyl)morpholine were found in the reviewed literature. Such calculations would typically provide valuable insights into the molecule's fundamental properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bond Orbital (NBO) Analysis)

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or Natural Bond Orbital (NBO) analysis for this compound. This type of analysis would be crucial for understanding the compound's electronic behavior, including its reactivity and potential as an electron donor or acceptor.

Conformational Analysis and Isomer Stability Studies

A detailed conformational analysis of this compound, including the relative stabilities of its possible isomers, has not been reported. For the parent compound, morpholine (B109124), studies have identified the chair conformation as the most stable. nih.gov A similar analysis for this compound would clarify the preferred three-dimensional structure, which influences its physical and chemical properties.

Prediction and Correlation of Spectroscopic Parameters

There are no available studies that computationally predict or correlate the spectroscopic parameters (e.g., IR, NMR spectra) of this compound with experimental data. Such research would be valuable for confirming the compound's structure and understanding its vibrational modes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

No records of molecular dynamics simulations being performed on this compound were identified. MD simulations would be instrumental in analyzing the dynamic behavior of this compound over time, including its conformational changes and interactions with other molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-((Methylthio)methyl)morpholine. It provides unparalleled insight into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Unambiguous Assignment of Regio- and Stereochemistry via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific arrangement of atoms (regiochemistry) and their three-dimensional orientation (stereochemistry).

In a related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments within the molecule. swgdrug.org For instance, the protons of the morpholine (B109124) ring typically appear as multiplets in specific regions of the spectrum, while the methylthio group protons present as a sharp singlet. swgdrug.org The chemical shifts and coupling patterns observed in the ¹H NMR spectrum allow for the precise assignment of each proton to its position in the molecule.

Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in the morpholine ring, the methylthio group, and the methyl group are unique and diagnostic. chemicalbook.com For example, in morpholine derivatives, the carbon atoms adjacent to the nitrogen and oxygen atoms of the ring resonate at characteristic chemical shifts. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Morpholine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 2.0 - 4.0 | Multiplets | Morpholine ring protons |

| ¹H | 2.1 - 2.5 | Singlet | Methylthio (-SCH₃) protons |

| ¹³C | 40 - 70 | - | Morpholine ring carbons |

| ¹³C | 10 - 20 | - | Methylthio (-SCH₃) carbon |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

To delve deeper into the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.

2D NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC), establish correlations between directly bonded protons and carbons, further confirming the assignments made from 1D NMR spectra. nih.gov These experiments are invaluable for resolving spectral overlap and providing unambiguous structural information. nih.gov

NOESY is a powerful tool for determining the spatial proximity of atoms. mdpi.com By detecting through-space interactions between protons, NOESY experiments can reveal the preferred conformation of the morpholine ring (e.g., chair or boat) and the orientation of the methylthiomethyl substituent. mdpi.commdpi.com For instance, the observation of a NOE cross-peak between a proton on the morpholine ring and a proton of the methyl group would indicate their close spatial relationship, providing crucial data for conformational analysis. mdpi.com The analysis of NOESY spectra can help in determining the predominant conformers of the molecule in solution. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information is vital for confirming the compound's identity and for gaining insights into its structural features.

The electron ionization (EI) mass spectrum of a related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone, displays a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. swgdrug.org The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions resulting from the cleavage of specific bonds. researchgate.net For example, the loss of the morpholine ring or the methylthio group would lead to the formation of specific fragment ions with predictable mass-to-charge ratios. swgdrug.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique that can be used for the quantitative analysis of morpholine derivatives and their metabolites in complex matrices. nih.gov

Table 2: Key Mass Spectrometry Data for a Morpholine Derivative

| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Positive | 279.1293 | 117.0699, 137.042, 115.0543, 70.0651, 88.0757 |

Data from a related compound, 2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.comnih.govnih.gov

The IR spectrum of a morpholine-containing compound will exhibit characteristic absorption bands. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are typically observed in the region of 2850-3000 cm⁻¹. researchgate.net The C-O-C stretching vibration of the ether linkage in the morpholine ring gives rise to a strong absorption band, usually in the 1115-1070 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amine can also be identified. The presence of the methylthio group (-S-CH₃) would be indicated by C-S stretching vibrations, which are typically weaker and appear in the fingerprint region of the spectrum. docbrown.info

Table 3: Characteristic IR Absorption Bands for Morpholine Derivatives

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O-C (ether) | Stretching | 1115 - 1070 |

| C-N (amine) | Stretching | 1250 - 1020 |

| C-S | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.comnih.gov

Other Complementary Analytical Techniques for Research Purposes

In addition to the primary spectroscopic methods, other analytical techniques can be employed for the comprehensive characterization of this compound and its derivatives.

Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying volatile compounds. asianpubs.org This technique could be used to analyze the purity of this compound and to identify any related impurities. asianpubs.org

Thin-layer chromatography (TLC) and gel chromatography are useful for monitoring the progress of reactions involving morpholine derivatives and for the purification of products. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-((Methylthio)methyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous morpholine derivatives (e.g., 2-(4-Chlorophenyl)morpholine) are synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-Chlorophenyl)morpholine is prepared by reacting 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH catalysis) . For this compound, a plausible route involves alkylation of morpholine with a methylthio-containing electrophile (e.g., methylthio-methyl chloride). Key variables include:

- Temperature : Optimal range of 60–80°C to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

Yield optimization requires monitoring via TLC or GC-MS to isolate intermediates and minimize byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT-135), FT-IR , and mass spectrometry is critical.

- ¹H NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, methylthio group at δ 2.1–2.3 ppm).

- ¹³C NMR : Confirm carbon skeleton (e.g., morpholine carbons at 50–70 ppm, methylthio carbon at ~15 ppm).

- FT-IR : Detect S-CH₃ stretching (~650 cm⁻¹) and morpholine ring vibrations (~1,100 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : In a cool, dry environment (<25°C) under inert gas (N₂/Ar) to prevent oxidation of the methylthio group.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation.

- Disposal : Neutralize with dilute H₂O₂ to oxidize sulfur-containing residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, temperature). For example:

- Factor Screening : Identify critical variables (e.g., molar ratio of morpholine to methylthio reagent) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite design.

Monitor side reactions (e.g., over-alkylation) via HPLC with UV detection at 254 nm. Evidence from analogous compounds suggests competing pathways are minimized at pH 8–9 .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.

- QSAR Models : Train models on morpholine derivatives with known bioactivity (e.g., antimicrobial, anticancer) to predict EC₅₀ values.

Cross-reference with experimental data (e.g., MIC assays) to validate predictions .

Q. How can discrepancies in spectral data for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguous signals.

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon environments in complex spectra.

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange (e.g., ring puckering in morpholine).

Contradictions in methylthio group assignments can arise from solvent effects; use DMSO-d₆ vs. CDCl₃ to test solvent-induced shifts .

Q. What strategies enhance the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Stabilize at pH 6–7 to avoid hydrolysis of the methylthio group.

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in degassed buffers.

- Antioxidants : Add 0.1% BHT or ascorbic acid to aqueous formulations to prevent oxidation.

Stability studies using accelerated aging tests (40°C/75% RH for 6 months) can model degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.